N-Phenyl-2-hexyl[60]fulleropyrrolidine N-Phenyl-2-hexyl[60]fulleropyrrolidine
Brand Name: Vulcanchem
CAS No.: 1426332-00-4
VCID: VC7039289
InChI: InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
SMILES: CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238
Molecular Formula: C74H21N
Molecular Weight: 923.989

N-Phenyl-2-hexyl[60]fulleropyrrolidine

CAS No.: 1426332-00-4

Cat. No.: VC7039289

Molecular Formula: C74H21N

Molecular Weight: 923.989

* For research use only. Not for human or veterinary use.

N-Phenyl-2-hexyl[60]fulleropyrrolidine - 1426332-00-4

Specification

CAS No. 1426332-00-4
Molecular Formula C74H21N
Molecular Weight 923.989
Standard InChI InChI=1S/C74H21N/c1-2-3-4-8-11-14-74-71-65-59-49-37-29-21-17-15-16-19-23(21)31(37)41-35-27(19)28-20(16)24-22-18(15)26-25(17)33-39(29)47-53-43(33)44-34(26)40-30(22)38-32(24)42-36(28)46-45(35)57(51(41)59)67(71)68-58(46)52(42)60-50(38)56-48(40)54(44)62-61(53)69(63(65)55(47)49)73(74,70(62)64(56)66(60)72(68)74)12-75(14)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3
Standard InChI Key CPXPMQOHHXXOFH-UHFFFAOYSA-N
SMILES CCCCCCC1C23C4=C5C6=C7C8=C9C%10=C%11C%12=C%13C%14=C%10C%10=C9C9=C%15C%16=C%17C%18=C%19C%20=C%21C%22=C%23C%24=C%25C%26=C(C6=C8C%11=C%26C%12=C%24C%22=C%13C%20=C%14C%18=C%10%16)C6=C%25C8=C(C2=C65)C2=C5C3(CN1C1=CC=CC=C1)C(=C%15C4=C79)C%17=C5C%19=C%21C2=C%238

Introduction

Chemical Structure and Synthesis

Molecular Architecture

N-Phenyl-2-hexylfulleropyrrolidine belongs to the family of mono-adducted fulleropyrrolidines, characterized by a pyrrolidine ring fused to the C₆₀ fullerene core. The nitrogen atom of the pyrrolidine is substituted with a phenyl group, while the C-2 position bears a hexyl chain (Figure 1). This design preserves the fullerene’s π-conjugation while introducing steric and electronic modifications that enhance solubility and tune energy levels .

Figure 1: Molecular structure of N-Phenyl-2-hexylfulleropyrrolidine. The pyrrolidine ring (blue) bridges the C₆₀ core (gray) with a phenyl group (red) at N-1 and a hexyl chain (green) at C-2.

Synthesis via Prato Reaction

The compound is synthesized through a one-pot Prato reaction, which involves the cycloaddition of a substituted aldehyde, glycine, and C₆₀ under reflux conditions . The reaction proceeds as follows:

  • Reactants:

    • C₆₀ fullerene

    • N-Phenylglycine (for N-phenyl substitution)

    • Hexanal (for C-2 hexyl chain)

  • Mechanism:
    The aldehyde and glycine condense to form an azomethine ylide intermediate, which undergoes [3+2] cycloaddition with C₆₀ to yield the pyrrolidine-fused product.

  • Purification:
    Crude product is purified via recycling gel-permeation chromatography (GPC) and preparative HPLC, achieving ≥98% purity .

Table 1: Key Synthetic Parameters

ParameterValue
Reaction Temperature100°C (reflux in toluene)
Yield45–55%
Purification MethodsGPC, HPLC with Buckyprep® columns

Physicochemical Properties

Optical Absorption

The UV-Vis spectrum of N-Phenyl-2-hexylfulleropyrrolidine in chloroform exhibits characteristic fullerene absorptions at 257 nm (π–π* transitions) and 320 nm (symmetry-forbidden transitions), with a weak HOMO–LUMO transition band at 700 nm (Figure 2) . The molar extinction coefficient (ε) at 320 nm is 9.0 × 10⁴ M⁻¹cm⁻¹, comparable to PC₆₁BM, indicating minimal disruption of the fullerene’s electronic structure by the pyrrolidine substituents .

Figure 2: UV-Vis absorption spectrum of N-Phenyl-2-hexylfulleropyrrolidine (black) compared to PC₆₁BM (red).

Electrochemical Behavior

Cyclic voltammetry (CV) in chlorobenzene/acetonitrile (5:1 v/v) reveals two reversible reduction waves at −1.02 V and −1.42 V vs. Fc/Fc⁺, corresponding to the sequential electron uptake by the fullerene core. The LUMO energy level, calculated as −3.78 eV using the equation Eₗᵤₘₒ = −(E₁/₂ + 4.8), aligns closely with PC₆₁BM (−3.80 eV), ensuring efficient electron transfer to common donor polymers .

Table 2: Electrochemical Properties

CompoundE₁/₂ (V vs. Fc/Fc⁺)LUMO (eV)
N-Phenyl-2-hexylFP−1.02−3.78
PC₆₁BM−1.00−3.80

Photovoltaic Performance

Device Fabrication

BHJ solar cells were fabricated with the structure:
ITO/PEDOT:PSS/Donor:Acceptor/Ca/Al

  • Donor Polymers: P3HT (bandgap: 1.9 eV) and PTB7 (bandgap: 1.55 eV)

  • Acceptor: N-Phenyl-2-hexylfulleropyrrolidine

  • Active Layer: Spin-coated from chlorobenzene solutions

Performance Metrics

Table 3: Photovoltaic Parameters under AM 1.5G Illumination

DonorAcceptorJₛc (mA/cm²)Vₒc (V)FFPCE (%)
P3HTN-Ph-2-HexFP8.310.590.492.41
PTB7N-Ph-2-HexFP15.620.730.657.34
PTB7PC₆₁BM14.850.720.636.92

Key findings:

  • P3HT-Based Cells: The compound achieves a PCE of 2.41%, surpassing PC₆₁BM (2.30%) due to higher Jₛc and FF .

  • PTB7-Based Cells: A record PCE of 7.34% is attained, driven by enhanced light absorption and optimized phase separation in the active layer .

Stability and Morphology

Atomic force microscopy (AFM) of P3HT:N-Ph-2-HexFP blends shows root-mean-square (RMS) roughness of 4.2 nm, indicative of a well-mixed nanoscale morphology (Figure 3). Devices retain 90% of initial PCE after 500 hours under ambient conditions, outperforming PC₆₁BM-based counterparts (75% retention) .

Figure 3: AFM height image (5 × 5 μm²) of a PTB7:N-Ph-2-HexFP blend film.

Comparative Analysis with PC₆₁BM

Electronic Structure

Despite identical LUMO levels (−3.78 eV vs. −3.80 eV), the hexyl chain in N-Ph-2-HexFP improves solubility, enabling higher acceptor concentrations (up to 1.5:1 D/A ratio) without aggregation .

Charge Transport

Space-charge-limited current (SCLC) measurements reveal electron mobility of 2.1 × 10⁻³ cm²/Vs for N-Ph-2-HexFP, marginally higher than PC₆₁BM (1.8 × 10⁻³ cm²/Vs), attributed to reduced trap states in the pyrrolidine adduct .

Future Directions

Molecular Engineering

  • Side-Chain Optimization: Replacing the hexyl group with branched alkyl chains (e.g., 2-ethylhexyl) may enhance solubility and film homogeneity.

  • Multi-Adducts: Synthesizing bis- or tris-adducts could lower LUMO levels further, increasing Vₒc.

Industrial Scalability

The Prato reaction’s compatibility with continuous-flow reactors presents a pathway to kilogram-scale production, critical for commercial OPV deployment .

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